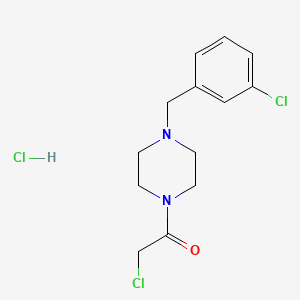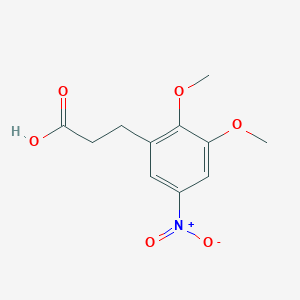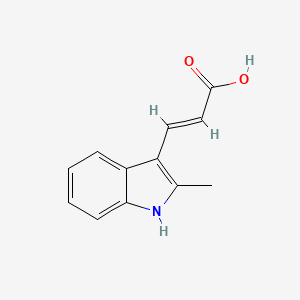
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid
Übersicht
Beschreibung
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid, also known as 6-MIAA, is a naturally occurring indole-3-acrylic acid that has been found to have a wide range of applications in scientific research. 6-MIAA is a small molecule that belongs to the class of indole-3-acrylic acids and is known to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-diabetic properties. 6-MIAA is a useful research tool for scientists and has been used to study the effects of various biological processes and pathways.
Wirkmechanismus
The mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is not fully understood. However, it is believed that (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in the inflammatory response. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is also believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Additionally, (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is believed to inhibit the production of nitric oxide (NO) and to reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid have been studied in numerous studies. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been found to have anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-diabetic properties. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been found to reduce inflammation and oxidative stress, as well as to reduce the growth of cancer cells. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has also been found to reduce the growth of bacteria and to reduce the symptoms of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is also a stable molecule, which makes it ideal for laboratory experiments. The main limitation of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid is that its mechanism of action is not fully understood, which can make it difficult to accurately predict its effects in certain experiments.
Zukünftige Richtungen
The potential future directions for (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid research are numerous. One potential direction is to further explore the mechanism of action of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in order to better understand its effects on various biological processes and pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid, such as its use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in the development of new drugs. Finally, further research could be conducted to explore the potential use of (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid in the development of new diagnostic tests and biomarkers.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been used in a variety of scientific research applications, including studies of the effects of various biological processes and pathways. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been used in the development of anti-inflammatory drugs, as well as in studies of the effects of oxidative stress and the role of inflammation in cancer. (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has also been used in studies of the effects of diabetes and the role of inflammation in diabetes, as well as in studies of the effects of aging and the role of inflammation in aging. Additionally, (E)-3-(2-methyl-1H-indol-3-yl)acrylic acid has been used in studies of the effects of various hormones and the role of inflammation in hormone-mediated diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-7,13H,1H3,(H,14,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGAANJNVSYRCI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223178 | |
| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-1H-indol-3-yl)acrylic acid | |
CAS RN |
151590-30-6 | |
| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151590-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2-methyl-1H-indol-3-yl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



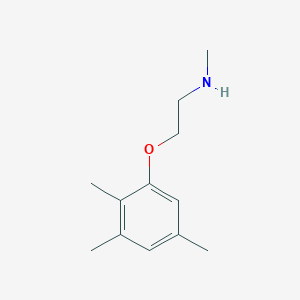
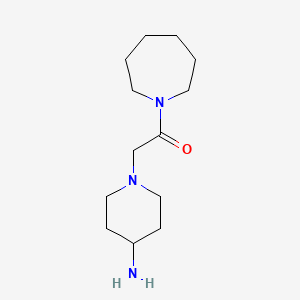
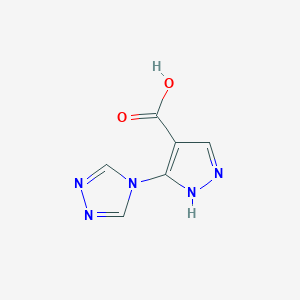
![[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1462143.png)
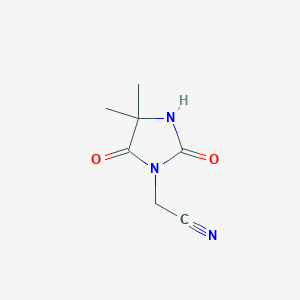

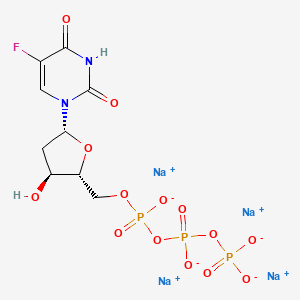
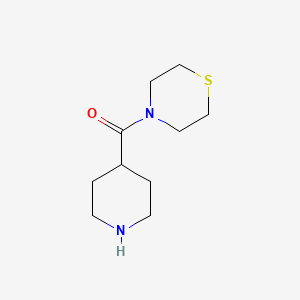
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)
![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)


